molecular formula C10H11BrO2 B8640668 (3S)-3-(4-bromophenoxy)oxolane

(3S)-3-(4-bromophenoxy)oxolane

Cat. No.: B8640668
M. Wt: 243.10 g/mol
InChI Key: ICPFATCSVAXDEA-JTQLQIEISA-N
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Description

Structural Significance within Chiral Heterocyclic Systems

The structural importance of (3S)-3-(4-bromophenoxy)oxolane lies in its defined three-dimensional structure, a direct consequence of its chirality. The "(3S)" designation specifies the absolute configuration at the third carbon atom of the oxolane ring, meaning the substituents are arranged in a particular orientation in space. stackexchange.com This fixed stereochemistry is critical in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. nih.gov The enantiomeric purity of such chiral building blocks, or synthons, directly influences the stereochemical outcome of a reaction and the purity of the final product. nih.gov

Relevance of Bromophenoxy Moieties in Contemporary Synthesis

The bromophenoxy moiety is a key functional group in modern organic synthesis, primarily because the bromine atom acts as a versatile synthetic handle. nih.gov Aryl bromides are common substrates in a variety of powerful cross-coupling reactions, which are fundamental methods for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Notably, the 4-bromophenyl group readily participates in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. mdpi.comscirp.org This reaction allows for the formation of a new C-C bond by coupling the aryl bromide with an organoboron compound, enabling the introduction of diverse aryl or vinyl substituents. mdpi.comnih.gov The conditions for Suzuki couplings have been refined to be compatible with a wide range of functional groups, making it a highly reliable and widely used transformation. scirp.org

Another significant transformation is the Ullmann condensation, a copper-catalyzed reaction used to form aryl ethers, aryl amines, and other derivatives from aryl halides. researchgate.netwikipedia.org This method is particularly useful for constructing carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. wikipedia.orgrsc.org The presence of the bromo-substituent on the phenoxy ring of this compound thus provides a reactive site for these and other coupling reactions, allowing chemists to elaborate the structure and build molecular complexity. acs.orgthieme-connect.com

Common Cross-Coupling Reactions Involving Aryl Bromides

Reaction Name Catalyst Bond Formed Typical Coupling Partner
Suzuki-Miyaura Coupling Palladium(0) complexes C-C Organoboron compounds
Ullmann Condensation Copper(I) salts C-O, C-N Alcohols, Amines
Buchwald-Hartwig Amination Palladium(0) complexes C-N Amines

Overview of Research Trajectories for Chiral Oxolane Derivatives

Research involving chiral oxolane derivatives is largely driven by their application as key intermediates in the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical and agrochemical industries. cdnsciencepub.com The tetrahydrofuran (B95107) ring is a core component of numerous biologically active molecules, and the ability to synthesize specific stereoisomers is often critical for efficacy and safety. researchgate.netmdpi.com

A major research trajectory focuses on the use of chiral oxolanes as versatile building blocks. For instance, chiral tetrahydrofuran derivatives have been instrumental in the synthesis of analogs of important drugs like the anti-diabetic agent empagliflozin (B1684318) and the anti-HIV protease inhibitor amprenavir. researchgate.net They are also crucial intermediates in the synthesis of other complex pharmaceuticals, where the oxolane's stereochemistry dictates the final structure and activity. google.comgoogle.com

Another significant area of research is the development of new and efficient synthetic methods to access a diverse range of chiral oxolane derivatives. researchgate.netacs.org This includes strategies for stereocontrolled cyclization reactions and the diastereoselective functionalization of existing oxolane rings to create novel structures with desired stereochemistry. acs.orgacs.org Furthermore, chiral oxolanes are employed as chiral auxiliaries, which are molecules temporarily attached to a substrate to direct the stereochemical course of a reaction before being removed. wikipedia.org This strategy leverages the inherent chirality of the oxolane to induce asymmetry in new stereocenters being formed. wikipedia.org The ongoing exploration of new reactions and applications ensures that chiral oxolanes, including this compound, will remain important tools in the field of asymmetric synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

(3S)-3-(4-bromophenoxy)oxolane

InChI

InChI=1S/C10H11BrO2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10H,5-7H2/t10-/m0/s1

InChI Key

ICPFATCSVAXDEA-JTQLQIEISA-N

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)Br

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for 3s 3 4 Bromophenoxy Oxolane

Stereoselective Construction of the Oxolane Core

The formation of the tetrahydrofuran (B95107) ring with a defined stereocenter at the 3-position is the cornerstone of synthesizing (3S)-3-(4-bromophenoxy)oxolane. Various synthetic routes have been developed to achieve this, broadly categorized into asymmetric cyclization reactions, the use of chiral auxiliaries, and catalytic methods.

Asymmetric Cyclization Reactions for Tetrahydrofuran Formation

Asymmetric cyclization reactions are a direct approach to forming the chiral oxolane ring. These methods can be further subdivided into strategies based on intramolecular nucleophilic substitution, radical cyclizations, and metal-catalyzed processes.

Intramolecular nucleophilic substitution is a classical and widely used method for the synthesis of cyclic ethers, including tetrahydrofurans. nih.gov The stereochemistry of the product is controlled by the stereochemistry of the acyclic precursor. A prominent example of this strategy is the intramolecular Williamson ether synthesis, which involves the reaction of an alkoxide with a tethered alkyl halide or sulfonate. researchgate.net

A particularly effective method for synthesizing 3-aryloxy-substituted tetrahydrofurans, including this compound, is the Mitsunobu reaction. organic-chemistry.orgwikipedia.org This reaction allows for the conversion of a secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry. organic-chemistry.org In the context of synthesizing the target compound, this typically involves the reaction of a chiral precursor, (R)-3-hydroxytetrahydrofuran, with 4-bromophenol (B116583) in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgcommonorganicchemistry.com The reaction proceeds via an SN2 mechanism, leading to the desired (3S) configuration.

The synthesis of the key chiral intermediate, (S)-3-hydroxytetrahydrofuran, can be achieved from readily available chiral starting materials such as L-malic acid. wikipedia.orgchemicalbook.comgoogle.compatsnap.comgoogle.com This multi-step synthesis typically involves:

Esterification of L-malic acid. google.comgoogle.com

Reduction of the diester to (S)-1,2,4-butanetriol using a reducing agent like sodium borohydride. google.comgoogle.com

Acid-catalyzed cyclization of the triol to yield (S)-3-hydroxytetrahydrofuran. wikipedia.orggoogle.com

Starting MaterialKey ReagentsProductYieldOptical Purity
L-Malic Acid1. Thionyl chloride, Methanol (B129727) 2. Sodium borohydride 3. p-Toluenesulfonic acid(S)-3-Hydroxytetrahydrofuran~80% (overall)>99% ee

This table presents a representative synthesis of the key intermediate (S)-3-hydroxytetrahydrofuran.

Radical cyclizations offer a powerful method for the formation of five-membered rings from acyclic precursors. researchgate.netprinceton.edu These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to a double or triple bond. princeton.edu For the synthesis of tetrahydrofurans, this often involves the cyclization of an oxygen-centered radical (alkoxy radical) onto a tethered alkene. researchgate.net

While a versatile method for constructing the tetrahydrofuran core, specific applications of radical cyclization for the direct asymmetric synthesis of 3-aryloxy-substituted oxolanes are not as commonly reported as nucleophilic substitution methods. However, the general principle involves the generation of a radical at a position that, upon cyclization, forms the tetrahydrofuran ring. The stereochemical outcome can be influenced by the substrate's existing chirality or through the use of chiral catalysts.

A general representation of a radical cyclization to form a substituted tetrahydrofuran is shown below:

Precursor TypeRadical InitiatorKey StepProduct
γ-Halo-alkenyl etherBu₃SnH, AIBN5-exo-trig cyclizationSubstituted tetrahydrofuran

This table illustrates a general approach to tetrahydrofuran synthesis via radical cyclization.

Transition metal-catalyzed reactions provide efficient and stereoselective routes to tetrahydrofurans. rsc.org Palladium-catalyzed methodologies are particularly noteworthy. For instance, the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond in a single step with high diastereoselectivity. nih.gov This reaction is believed to proceed through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.

While this method is powerful for creating substituted tetrahydrofurans, its direct application to the synthesis of this compound would require a carefully designed substrate to introduce the aryloxy group at the 3-position. The stereocontrol would be dictated by the chiral ligand on the metal catalyst.

Catalyst SystemSubstratesKey FeatureProduct
Pd(0)/Chiral Phosphine Ligandγ-Hydroxy alkene, Aryl bromideAsymmetric carboetherificationChiral substituted tetrahydrofuran

This table provides a general overview of metal-catalyzed oxycyclization for tetrahydrofuran synthesis.

Chiral Auxiliary-Mediated Approaches to (3S)-Stereochemistry

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recycled. wikipedia.org

For the synthesis of the (3S)-3-substituted oxolane core, a chiral auxiliary can be attached to a precursor molecule to direct a subsequent cyclization or substitution reaction. For example, an α-keto ester bearing a chiral auxiliary can undergo a diastereoselective [3+2] cycloaddition with an allylsilane to form a substituted tetrahydrofuran. researchgate.netscispace.com The chiral auxiliary, such as one derived from L-quebrachitol, directs the facial selectivity of the reaction, leading to a high degree of diastereoselectivity. scispace.com Subsequent removal of the auxiliary provides the enantiomerically enriched tetrahydrofuran derivative.

Evans oxazolidinones are another class of widely used chiral auxiliaries that can be employed in asymmetric alkylation and aldol (B89426) reactions to set stereocenters that can then be elaborated into the desired tetrahydrofuran ring. nih.gov

Chiral AuxiliaryReaction TypeKey AdvantageProduct Stereochemistry
L-Quebrachitol derivative[3+2] CycloadditionHigh diastereoselectivityControlled by the auxiliary
Evans OxazolidinoneAsymmetric alkylation/aldolReliable stereocontrolPredictable based on auxiliary

This table summarizes the use of chiral auxiliaries in stereoselective tetrahydrofuran synthesis.

Organocatalytic and Biocatalytic Pathways for Oxolane Stereocontrol

In recent years, organocatalysis and biocatalysis have emerged as powerful tools for asymmetric synthesis, offering environmentally friendly and highly selective alternatives to traditional methods.

Organocatalytic approaches, using small organic molecules as catalysts, have been successfully applied to the asymmetric synthesis of substituted tetrahydrofurans and tetrahydropyrans. researchgate.netresearchgate.netrsc.org For instance, tandem iminium-enamine catalysis can be used in double Michael addition reactions to construct highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivities. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers exceptional selectivity. polimi.it A key strategy for obtaining the (3S)-stereochemistry of the oxolane core is through the asymmetric reduction of a prochiral ketone precursor, such as tetrahydrofuran-3-one. researchgate.net Engineered carbonyl reductases or alcohol dehydrogenases can reduce the ketone to the corresponding (S)-3-hydroxytetrahydrofuran with very high enantiomeric excess (ee). researchgate.net This biocatalytic step provides a direct and efficient route to the crucial chiral intermediate.

Catalyst TypePrecursorReactionProductEnantiomeric Excess (ee)
Engineered Carbonyl ReductaseTetrahydrofuran-3-oneAsymmetric Reduction(S)-3-Hydroxytetrahydrofuran>99%
Alcohol DehydrogenaseTetrahydrofuran-3-oneAsymmetric Reduction(S)-3-Hydroxytetrahydrofuran>99%

This table highlights the efficiency of biocatalytic methods for the synthesis of the key chiral intermediate.

Formation of the 4-Bromophenoxy Ether Linkage

The central challenge in synthesizing this compound is the construction of the aryl ether bond. Modern organic synthesis offers several powerful methods to achieve this transformation efficiently and with stereochemical control.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, providing highly effective routes for the formation of C-O bonds. Catalysts based on copper, palladium, and nickel are particularly prominent in the synthesis of aryl ethers.

The Ullmann condensation is a classic and widely used method for forming aryl ether bonds, typically involving the reaction of an aryl halide with an alcohol in the presence of a copper catalyst. organic-chemistry.org The traditional Ullmann reaction often required harsh conditions, such as high temperatures. organic-chemistry.org However, significant advancements have led to the development of milder and more efficient ligand-assisted protocols.

For the synthesis of this compound, this reaction would involve coupling 4-bromophenol with a chiral oxolane precursor, such as (R)-3-tosyloxyoxolane. The reaction's success and efficiency are highly dependent on the choice of catalyst, ligand, base, and solvent. arkat-usa.org Modern Ullmann-type reactions can be performed at lower temperatures using various copper sources, including copper(I) iodide (CuI), copper(II) oxide (CuO) nanoparticles, and air-stable Cu(I) complexes. arkat-usa.orgresearchgate.net The use of ligands like N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline can significantly accelerate the reaction and improve yields under milder conditions. organic-chemistry.org

Table 1: Representative Conditions for Copper-Catalyzed O-Arylation

Catalyst (mol%) Ligand Base Solvent Temperature (°C) Typical Yield (%)
CuI (5-10%) N,N-Dimethylglycine Cs₂CO₃ Dioxane 110 Good to Excellent
CuO-NPs (3%) None KOH DMAc Room Temp. High
CuI (5%) Me₄Phen K₃PO₄ Toluene 110 Good to High

This table presents generalized conditions for Ullmann-type reactions based on literature precedents. Yields are substrate-dependent.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variant, represent a powerful and versatile methodology for C-O bond formation. rsc.org These reactions are known for their broad substrate scope and high functional group tolerance, often proceeding under mild conditions. nih.gov

The synthesis of this compound via this method would couple an aryl halide or pseudohalide (e.g., 1-bromo-4-iodobenzene or 4-bromophenyl triflate) with (S)-3-hydroxyoxolane. The catalytic system is crucial and consists of a palladium precursor and a specialized ligand. beilstein-journals.org Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common catalyst precursors. beilstein-journals.org The choice of ligand, typically a bulky, electron-rich biaryl phosphine such as Xantphos, SPhos, or XPhos, is critical for achieving high catalytic activity and good yields. rsc.orgbeilstein-journals.org

Table 2: Influence of Ligands on Palladium-Catalyzed C-O Coupling

Palladium Source Ligand Base Solvent Temperature (°C) Typical Outcome
Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane 100 Excellent Yield beilstein-journals.org
Pd₂(dba)₃ SPhos Cs₂CO₃ Toluene 100 Lower Yield beilstein-journals.org
Pd₂(dba)₃ XPhos Cs₂CO₃ Toluene 100 Lower Yield beilstein-journals.org

Data generalized from studies on related aryl ether syntheses. beilstein-journals.org

Nickel-catalyzed cross-coupling has emerged as a cost-effective and powerful alternative to palladium-based systems for C–O bond activation and formation. acs.org Nickel catalysts can couple a wide range of substrates and are particularly effective in activating less reactive electrophiles like aryl ethers themselves. acs.orgchinesechemsoc.org For the synthesis of new ether linkages, nickel catalysts can couple aryl halides with alcohols.

A potential nickel-catalyzed route to this compound would involve reacting 4-bromophenol with an activated oxolane derivative in the presence of a nickel(0) catalyst, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], often supported by N-heterocyclic carbene (NHC) or phosphine ligands. nih.govprinceton.edu These reactions offer an alternative pathway, sometimes with unique reactivity compared to copper or palladium systems. chemistryviews.org Mechanistic studies suggest that these reactions can proceed through various pathways, including those involving Ni(I) or anionic nickelate species. acs.orgchemistryviews.org

Concerns about the cost and potential toxicity of residual transition metals in final products have driven the development of metal-free arylation methods. researchgate.net A prominent strategy involves the use of hypervalent iodine reagents, such as diaryliodonium salts, to arylate alcohols. acs.orgorganic-chemistry.org

This approach could be applied to the synthesis of this compound by reacting (S)-3-hydroxyoxolane with a diaryliodonium salt containing the 4-bromophenyl group. These reactions can often be performed under exceptionally mild, metal-free conditions, sometimes using water as a solvent and a simple base like sodium hydroxide. acs.orgorganic-chemistry.org This method avoids the need for expensive catalysts and ligands, offering a more environmentally benign pathway to aryl ethers. thieme-connect.com

Transition Metal-Catalyzed Carbon-Oxygen Cross-Coupling Reactions

Multi-Step Reaction Sequences and Strategic Retrosynthesis

The design of an efficient synthesis for a target molecule like this compound begins with retrosynthetic analysis. amazonaws.com This process involves mentally deconstructing the molecule into simpler, commercially available starting materials.

The most logical disconnection for this compound is the key aryl ether C-O bond. This disconnection leads to two primary synthons: a 4-bromophenoxide nucleophile and a chiral electrophilic 3-oxolanyl synthon.

Retrosynthetic Analysis:

This analysis reveals that the synthesis can be achieved by coupling 4-bromophenol with an enantiomerically pure 3-substituted oxolane. To obtain the desired (S) configuration at the C3 position of the oxolane ring, the reaction should start with a precursor of the opposite (R) configuration, assuming the coupling reaction proceeds via an Sₙ2 mechanism with inversion of stereochemistry. A suitable precursor would be (R)-3-hydroxyoxolane activated with a good leaving group, such as a tosylate (OTs), mesylate (OMs), or halide.

A plausible forward synthesis based on this strategy would be:

Activation of commercially available (R)-3-hydroxyoxolane, for example, by reacting it with p-toluenesulfonyl chloride to form (R)-3-tosyloxyoxolane.

Coupling of the resulting (R)-3-tosyloxyoxolane with 4-bromophenol using one of the transition metal-catalyzed methods described above (e.g., copper-catalyzed Ullmann or palladium-catalyzed Buchwald-Hartwig etherification) to form the target molecule, this compound.

This strategic approach allows for the efficient construction of the target molecule from simple precursors while ensuring control over the critical stereocenter.

Convergent and Linear Synthesis Design

The construction of complex organic molecules like this compound can be approached using two primary strategies: linear and convergent synthesis.

For this compound, a convergent strategy is overwhelmingly preferred. This approach dissects the molecule into two primary building blocks:

The chiral oxolane (tetrahydrofuran) fragment: (S)-3-hydroxyoxolane .

The aromatic fragment: 4-bromophenol .

These two fragments are prepared separately and then joined in a final etherification step. The synthesis of the key chiral intermediate, (S)-3-hydroxyoxolane, often employs a linear sequence starting from a readily available chiral molecule, a strategy known as a "chiral pool" synthesis. researchgate.netescholarship.org For instance, a common and effective route begins with naturally occurring L-malic acid. acs.orgchemicalbook.comwikipedia.org This involves a multi-step linear process, including esterification, reduction of the carboxylic acid moieties, and finally an acid-catalyzed cyclodehydration to form the chiral five-membered ether ring with the correct (S) stereochemistry. researchgate.netwikipedia.org

Optimization of Reaction Conditions and Yields

The final coupling of the (S)-3-hydroxyoxolane and 4-bromophenol fragments is a critical step where reaction conditions are optimized to maximize yield and purity. Two primary etherification methods are employed: the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide via an S_N2 mechanism. masterorganicchemistry.com To synthesize the target compound, the sodium salt of 4-bromophenol is typically reacted with an activated form of the chiral alcohol, such as (R)-3-tosyloxyoxolane. It is crucial to start with the (R) configuration of the activated alcohol, as the S_N2 reaction proceeds with a complete inversion of stereochemistry to yield the desired (S) product. masterorganicchemistry.com Optimization of this reaction involves careful selection of the base, solvent, and temperature to favor substitution over potential elimination side reactions.

Table 1: Optimization of Williamson Ether Synthesis Conditions

Leaving Group (on Oxolane) Base Solvent Temperature Typical Yield
Tosylate (-OTs) Sodium Hydride (NaH) DMF Room Temp. High
Mesylate (-OMs) Potassium Carbonate (K₂CO₃) Acetonitrile Reflux Moderate to High

This table is illustrative, based on typical conditions for Williamson ether synthesis. Actual yields may vary.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful alternative for forming the ether linkage directly from an alcohol and a phenolic nucleophile. organic-chemistry.orgwikipedia.org This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net A key feature of the Mitsunobu reaction is that it also proceeds with a clean inversion of stereochemistry at the alcohol's carbon center. wikipedia.orgnih.gov Therefore, to obtain this compound, the reaction must start with (R)-3-hydroxyoxolane . Optimization focuses on managing the stoichiometry of the reagents and controlling the temperature to ensure complete conversion and simplify the purification process by minimizing side products like triphenylphosphine oxide. organic-synthesis.com

Table 2: Optimization of Mitsunobu Reaction Conditions

Phosphine Azodicarboxylate Solvent Temperature Typical Yield
Triphenylphosphine (PPh₃) DIAD THF 0 °C to Room Temp. Very High
Triphenylphosphine (PPh₃) DEAD Toluene 0 °C to Room Temp. High

This table is illustrative, based on typical conditions for the Mitsunobu reaction. Actual yields may vary.

Diastereoselective and Enantioselective Control in Coupled Processes

Achieving the correct absolute stereochemistry—the (S) configuration at the C3 position—is the most critical aspect of the synthesis. As the target molecule has only one stereocenter, the focus is on enantioselective control rather than diastereoselective control. Several robust strategies are employed to establish this chirality.

Chiral Pool Synthesis : This is a highly effective strategy that utilizes enantiomerically pure starting materials derived from nature. escholarship.orgtcichemicals.com As previously mentioned, L-malic acid is a common chiral pool starting material for producing (S)-3-hydroxyoxolane. researchgate.netchemicalbook.comresearchgate.net The inherent chirality of L-malic acid is transferred through a series of chemical transformations to the final oxolane intermediate, ensuring high enantiomeric purity.

Asymmetric Catalysis : An alternative to using a chiral starting material is to create the chiral center from a prochiral precursor using a chiral catalyst. The asymmetric reduction of dihydro-3(2H)-furanone (also known as 3-oxotetrahydrofuran) is a direct route to chiral 3-hydroxyoxolane. google.com This transformation can be accomplished using:

Enzymatic Reduction : Alcohol dehydrogenases (ADHs) can reduce the ketone to (S)-3-hydroxyoxolane with high conversion rates and excellent enantiomeric excess (ee). swxzz.com

Asymmetric Hydrogenation : Transition metal catalysts complexed with chiral ligands can hydrogenate the ketone, favoring the formation of the (S)-enantiomer.

Stereochemical Inversion : The control of stereochemistry is also embedded within the coupling process itself. Reactions that proceed via an S_N2 mechanism, such as the Williamson ether synthesis and the Mitsunobu reaction, are inherently stereospecific, causing an inversion of configuration. masterorganicchemistry.comorganic-chemistry.org This feature is exploited to set the final stereocenter. By starting with the enantiomerically pure (R)-3-hydroxyoxolane (or its activated form), the coupling reaction reliably produces the desired this compound. This provides a powerful method for controlling the final stereochemical outcome, provided that the chiral precursor is of high enantiomeric purity.

Chemical Reactivity and Transformations of 3s 3 4 Bromophenoxy Oxolane

Derivatization Reactions at the Aryl Bromide Moiety

The bromine atom on the phenyl ring is the most reactive site on the molecule for synthetic modification. Its susceptibility to oxidative addition by transition metals and its ability to undergo metal-halogen exchange make it an ideal precursor for a wide range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming new carbon-carbon bonds. fiveable.memdpi.com The aryl bromide in (3S)-3-(4-bromophenoxy)oxolane serves as a standard electrophilic partner in these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

Suzuki Reaction

The Suzuki coupling involves the reaction of an aryl halide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. berkeley.eduorganic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds. harvard.edu For this compound, a Suzuki reaction would replace the bromine atom with various aryl, heteroaryl, or vinyl groups. mdpi.com

The general scheme is as follows:

Suzuki Reaction Scheme
Interactive Data Table: Typical Conditions for Suzuki Coupling of Aryl Bromides
Component Examples Purpose References
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Facilitates the catalytic cycle organic-chemistry.orgharvard.edu
Ligand PPh₃, P(t-Bu)₃, SPhosStabilizes the Pd center and modulates reactivity organic-chemistry.org
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron reagent for transmetalation mdpi.comresearchgate.net
Boron Reagent Arylboronic acids, Vinylboronic estersProvides the nucleophilic coupling partner berkeley.eduharvard.edu
Solvent Toluene, Dioxane, DMF, often with waterSolubilizes reactants and facilitates the reaction harvard.edumdpi.com

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with trans stereoselectivity. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide produced. nih.gov Reacting this compound with various alkenes, such as acrylates or styrenes, would yield the corresponding cinnamate (B1238496) or stilbene (B7821643) derivatives, respectively. researchgate.netnih.gov

The general scheme is as follows:

Heck Reaction Scheme
Interactive Data Table: Typical Conditions for Heck Coupling of Aryl Bromides
Component Examples Purpose References
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd/CThe active catalyst for the C-C bond formation organic-chemistry.orgnih.gov
Ligand PPh₃, P(o-tolyl)₃, N-Heterocyclic Carbenes (NHCs)Modulates catalyst activity and stability researchgate.netacs.org
Base Et₃N, K₂CO₃, NaOAcNeutralizes HX formed during the reaction organic-chemistry.orgnih.gov
Alkene Styrene, n-Butyl acrylate, EthyleneThe unsaturated coupling partner researchgate.net
Solvent DMF, Acetonitrile, TolueneProvides the reaction medium nih.gov

Stille Reaction

The Stille reaction involves the coupling of an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups. researchgate.net This allows for the introduction of complex alkyl, vinyl, or aryl groups onto the aromatic ring of this compound. orgsyn.orgscribd.com

The general scheme is as follows:

Stille Reaction Scheme
Interactive Data Table: Typical Conditions for Stille Coupling of Aryl Bromides
Component Examples Purpose References
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃The active catalyst for the reaction researchgate.netharvard.edu
Ligand PPh₃, AsPh₃, P(furyl)₃Enhances catalyst performance harvard.edu
Stannane Reagent R-Sn(n-Bu)₃ (R = Vinyl, Aryl, Alkynyl)The organometallic nucleophile wikipedia.org
Additive CuI, LiClCan accelerate the transmetalation step harvard.edu
Solvent Toluene, DMF, THFSolubilizes reactants harvard.edu

Grignard and Organolithium Reagent Chemistry

The aryl bromide can be converted into highly nucleophilic organometallic reagents, such as Grignard or organolithium compounds. These transformations reverse the polarity of the aromatic carbon atom from electrophilic to strongly nucleophilic (umpolung).

Grignard Reagent Formation and Reaction

Treatment of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, (3S)-3-(4-(magnesiobromo)phenoxy)oxolane. wikipedia.orgadichemistry.com The formation often requires activation of the magnesium surface. adichemistry.comresearchgate.net This Grignard reagent is a potent nucleophile and a strong base. It can react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. umkc.edu

Interactive Data Table: Reactions of the Grignard Reagent Derived from this compound
Electrophile Product Type Example References
Carbon Dioxide (CO₂)Carboxylic Acid4-((S)-oxolan-3-yloxy)benzoic acid adichemistry.com
Aldehydes (e.g., Formaldehyde)Alcohols (Primary)(4-((S)-oxolan-3-yloxy)phenyl)methanol umkc.edu
Ketones (e.g., Acetone)Alcohols (Tertiary)2-(4-((S)-oxolan-3-yloxy)phenyl)propan-2-ol wikipedia.org
EstersAlcohols (Tertiary, after double addition)2-(4-((S)-oxolan-3-yloxy)phenyl)propan-2-ol adichemistry.com
Water (H₂O)Reduction (protodebromination)(S)-3-phenoxyoxolane wikipedia.org

Organolithium Reagent Formation and Reaction

Alternatively, the aryl bromide can undergo metal-halogen exchange with an alkyllithium reagent (typically n-BuLi or t-BuLi) at low temperatures to form the corresponding aryllithium species. wikipedia.org This method is often faster and occurs under more homogeneous conditions than Grignard formation. masterorganicchemistry.com The resulting aryllithium reagent is an even stronger base and nucleophile than its Grignard counterpart and participates in similar reactions with electrophiles. bluffton.edunih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. fiveable.me The most common mechanism, the SNAr addition-elimination pathway, requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. chemistrysteps.com

The (3S)-3-phenoxyoxolane substituent is an ether, which is considered an activating group or a very weak deactivating group in electrophilic aromatic substitution and is not a strong electron-withdrawing group needed to facilitate the SNAr mechanism. masterorganicchemistry.com Therefore, direct displacement of the bromide by common nucleophiles like alkoxides or amines under standard SNAr conditions is expected to be very difficult or not feasible. For such a reaction to occur, extremely harsh conditions or alternative mechanistic pathways, such as those involving benzyne (B1209423) intermediates or radical-nucleophilic substitution (SRN1), would likely be required.

Transformations Involving the Oxolane Ring

The oxolane (tetrahydrofuran) ring is a saturated cyclic ether. Compared to the aryl bromide moiety, it is relatively unreactive. Its chemistry is primarily that of an aliphatic ether.

Functionalization of the Oxolane Skeleton

Direct functionalization of the saturated C-H bonds of the oxolane ring is challenging due to their low reactivity. Methods to achieve this would likely rely on radical-based processes. For instance, free-radical halogenation (e.g., with N-bromosuccinimide under UV irradiation) could potentially introduce a bromine atom at the C2 or C5 position, alpha to the ether oxygen, which could then be displaced by nucleophiles. However, such reactions often suffer from a lack of selectivity and could potentially affect other parts of the molecule. There is a lack of specific literature precedent for the selective functionalization of the oxolane ring in 3-aryloxytetrahydrofuran systems without affecting the aromatic portion.

Ring-Opening and Rearrangement Reactions

The tetrahydrofuran ring is a five-membered heterocycle with relatively low ring strain compared to smaller rings like oxetanes or epoxides. Consequently, ring-opening reactions are not thermodynamically favorable and require harsh conditions.

Cleavage of the ether C-O bonds can be achieved under strongly acidic conditions, for example, with strong protic acids (like HBr or HI) or Lewis acids. Acid-catalyzed ring-opening would likely involve protonation of the ether oxygen, followed by nucleophilic attack by the acid's conjugate base, leading to a diol intermediate or a halo-alcohol. More recent studies have also explored the ring-opening of THF using frustrated Lewis pairs, although this is a specialized application. nih.govnih.gov

Rearrangement reactions involving the oxolane skeleton itself are uncommon without initial functionalization or ring-opening. Carbocation-mediated rearrangements, such as ring expansions, typically require the generation of a positive charge adjacent to the ring, which is not a straightforward transformation from the parent structure. masterorganicchemistry.com Photochemical methods have been used to expand four-membered oxetane (B1205548) rings to five-membered tetrahydrofuran rings, highlighting the stability of the latter. rsc.orgnih.gov

Stereochemical Integrity and Modulations

The utility of a chiral auxiliary or building block is fundamentally dependent on the stability of its stereocenters throughout a synthetic sequence. Any erosion of stereochemical purity can lead to diminished yields of the desired enantiomer and complex purification challenges. This section examines the stability of the (3S)-stereocenter in this compound and its role in directing stereoselective reactions.

Investigation of Stereochemical Stability under Reaction Conditions

The stereocenter at the C3 position of the oxolane ring, being an ether linkage, is generally robust under a variety of reaction conditions. However, its stability is not absolute and can be compromised under harsh acidic or basic conditions, or at elevated temperatures, which could potentially lead to racemization or epimerization. Detailed studies on the stereochemical fidelity of this compound are crucial for its effective application in multi-step syntheses.

While specific quantitative studies on the racemization of this compound under a broad range of conditions are not extensively documented in publicly available literature, the stability of analogous 3-aryloxy tetrahydrofuran systems in synthetic routes provides valuable insights. For instance, in syntheses where similar chiral ethers are carried through multiple steps, the enantiomeric excess is often reported to remain high, suggesting good stability under standard synthetic protocols.

Below is a table summarizing the expected stability of the (3S)-stereocenter under various hypothetical reaction conditions, based on general principles of organic chemistry and the behavior of similar compounds.

Condition CategorySpecific Reagents/ConditionsExpected Stereochemical OutcomeRationale
Acidic Conditions Mild acids (e.g., acetic acid, p-toluenesulfonic acid at low temp.)High StabilityThe ether linkage is relatively stable to mild acids, and the activation energy for cleavage or inversion is high.
Strong acids (e.g., HBr, HI, concentrated H2SO4 at elevated temp.)Potential for Racemization/DecompositionStrong acids can protonate the ether oxygen, making the C-O bond susceptible to nucleophilic attack, which can lead to ring-opening or cleavage, potentially affecting the stereocenter.
Basic Conditions Mild bases (e.g., NaHCO3, Et3N)High StabilityThe ether linkage is generally inert to mild basic conditions.
Strong bases (e.g., NaH, n-BuLi)High StabilityIn the absence of a suitable leaving group or acidic proton alpha to the stereocenter, strong bases are unlikely to affect the stereocenter.
Thermal Conditions Temperatures up to 100-120 °CHigh StabilityThe covalent bonds of the molecule are thermally stable under these conditions in the absence of reactive reagents.
High temperatures (>200 °C)Potential for DecompositionExtreme temperatures can lead to non-specific degradation of the molecule.
Reductive Conditions Catalytic hydrogenation (e.g., H2/Pd-C)High StabilityThe ether linkage and the stereocenter are typically unaffected by catalytic hydrogenation, which will primarily reduce the aromatic ring if forced.
Hydride reagents (e.g., LiAlH4, NaBH4)High StabilityThese reagents are not expected to react with the ether linkage.

This table is illustrative and based on general chemical principles, as specific experimental data for this compound is limited.

Enantioselective Transformations Guided by the (3S)-Configuration

The fixed (3S)-configuration of this compound can be exploited to influence the stereochemical outcome of reactions at other sites within the molecule or in intermolecular reactions. This chiral influence is typically transmitted through steric hindrance or by the formation of a chiral complex with reagents.

While specific examples of this compound acting as a chiral director in enantioselective transformations are not widely reported, the principle can be illustrated with hypothetical scenarios where the bulky 4-bromophenoxy group at the (3S)-position would be expected to direct the approach of a reagent to a prochiral center introduced elsewhere in the molecule. For instance, if a side chain with a ketone or an imine were to be attached to the oxolane ring, the (3S)-substituent would likely block one face of the prochiral center, leading to a diastereoselective addition of a nucleophile.

The following table presents hypothetical examples of enantioselective transformations that could be guided by the (3S)-configuration of a modified this compound scaffold.

Reaction TypeSubstrate (Hypothetical)ReagentExpected Major DiastereomerRationale for Stereodirection
Nucleophilic addition to a carbonyl A derivative of this compound with a ketone-containing side chain at C2Grignard Reagent (R-MgBr)Attack from the less hindered faceThe (3S)-4-bromophenoxy group would sterically shield one face of the carbonyl, directing the Grignard reagent to the opposite face.
Diastereoselective reduction A derivative of this compound with an enone moietyL-Selectride®Syn-reduction productThe bulky reducing agent would approach from the face opposite to the (3S)-substituent, leading to a specific diastereomer of the alcohol.
Asymmetric dihydroxylation A derivative of this compound with an olefinic side chainAD-mix-βDiol with a specific stereochemistryThe chiral ligand in the AD-mix would interact with the chiral substrate, leading to a matched or mismatched pair, thus favoring the formation of one diastereomer of the diol.

This table presents hypothetical scenarios to illustrate the principles of enantioselective transformations guided by the (3S)-configuration, as specific documented examples for this compound are scarce.

Advanced Characterization and Analytical Methodologies for 3s 3 4 Bromophenoxy Oxolane

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure and identifying the functional groups present in (3S)-3-(4-bromophenoxy)oxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural analysis of organic molecules. omicsonline.orgresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to obtain detailed information about the carbon-hydrogen framework of this compound.

1D NMR: ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR identifies the different carbon atoms in the molecule. For complex molecules where 1D NMR spectra can be overcrowded, 2D techniques are employed. omicsonline.orgresearchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the connectivity of the atoms within the molecule. omicsonline.orgukm.my

Table 1: Representative NMR Data for this compound

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
C-23.85 - 4.05 (m)~68
C-34.90 - 5.00 (m)~78
C-42.10 - 2.30 (m)~32
C-53.95 - 4.15 (m)~72
Aromatic CH6.85 (d), 7.40 (d)~117, ~132
Aromatic C-Br-~115
Aromatic C-O-~157

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which further confirms its structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural motifs within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Information

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. farmaciajournal.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the C-O-C stretching of the ether linkages in the oxolane ring and the aromatic C-O bond, as well as vibrations associated with the aromatic ring and the C-Br bond.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. farmaciajournal.com The presence of the bromophenoxy group, a chromophore, will result in characteristic absorption bands in the UV region of the electromagnetic spectrum.

Chiral Analytical and Separation Techniques

Given the chiral nature of this compound, techniques that can separate and quantify the enantiomers are crucial for ensuring its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. phenomenex.com The use of Chiral Stationary Phases (CSPs) is the most common approach for the direct separation of enantiomers by HPLC. eijppr.com These stationary phases are themselves chiral and interact differently with the two enantiomers of the analyte, leading to their separation.

A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives) being particularly versatile and widely used for the separation of a broad range of chiral compounds. eijppr.comnih.gov The selection of the appropriate CSP and mobile phase is critical for achieving a successful enantioseparation.

Table 2: Common Chiral Stationary Phases for HPLC

CSP Type Chiral Selector Typical Applications
Polysaccharide-basedCellulose or amylose derivativesBroad range of chiral compounds
Pirkle-typeπ-acidic or π-basic moietiesCompounds with aromatic rings
Protein-basedBovine serum albumin (BSA), etc.Diverse chiral molecules
Cyclodextrin-basedα-, β-, or γ-cyclodextrinCompounds that can fit into the cyclodextrin (B1172386) cavity

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. nih.gov SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. nih.govafmps.be

SFC offers several advantages over HPLC for chiral separations, including faster analysis times, reduced solvent consumption, and often higher efficiency. afmps.bechromatographyonline.com Polysaccharide-based CSPs are also widely used in SFC and have proven to be highly effective for the resolution of a vast number of enantiomers. chromatographyonline.com The choice of the organic modifier and any additives can significantly influence the retention and selectivity of the separation.

Table 3: Comparison of Chiral HPLC and Chiral SFC

Parameter Chiral HPLC Chiral SFC
Mobile Phase Organic solvents (e.g., hexane, ethanol)Supercritical CO₂ with organic modifiers
Analysis Time Generally longerTypically 3-5 times faster
Solvent Consumption HigherSignificantly lower
Efficiency GoodOften higher
Environmental Impact HigherLower

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. chromatographyonline.comazom.com However, direct analysis of molecules like this compound can be challenging due to potential issues with volatility and polarity, which may lead to poor peak shape and thermal degradation in the GC system. researchgate.net To overcome these limitations, derivatization is a common strategy employed to convert the analyte into a more volatile and stable form suitable for GC analysis. researchgate.netgcms.czchromtech.com The primary derivatization methods applicable include silylation, acylation, and alkylation. researchgate.net

Derivatization enhances the volatility of the compound by replacing active hydrogens, which are not present on the ether oxygen of this compound itself, but could be relevant if analyzing its precursor alcohol, 3-hydroxyoxolane. For the ether, derivatization might target other parts of the molecule or be used to create derivatives with improved chromatographic properties or detector response. researchgate.netcolostate.edu For chiral separation, the resulting derivative can be analyzed on a chiral stationary phase, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times. azom.com Cyclodextrin-based columns are widely used for the enantiomeric separation of various compounds, including ethers. chromatographyonline.com

The selection of a derivatizing reagent is critical and depends on the functional groups present in the molecule. The goal is to produce a derivative that is thermally stable and has a significantly different retention time from the original compound and any reaction byproducts. gcms.czchromtech.com

Table 1: Common Derivatization Strategies for GC Analysis

Derivatization MethodReagent ClassExample ReagentTarget Functional GroupPurpose
SilylationSilylating AgentsN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)-OH, -NH, -SHIncreases volatility and thermal stability by replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. chromtech.com
AcylationPerfluoroacylating AgentsTrifluoroacetic Anhydride (TFAA)-OH, -NHReduces polarity and increases volatility; introduces fluorinated groups for enhanced detection by Electron Capture Detector (ECD). gcms.cz
AlkylationAlkylating AgentsPentafluorobenzyl Bromide (PFBBr)Phenols, Carboxylic AcidsForms stable esters and ethers, often used for trace analysis with ECD. gcms.cz

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC)

Capillary electrophoresis (CE) and capillary electrochromatography (CEC) are high-resolution separation techniques that are particularly well-suited for the chiral analysis of pharmaceuticals and other small molecules. nih.gov These methods offer advantages such as high efficiency, low sample and reagent consumption, and the flexibility to use a wide variety of chiral selectors. researchgate.net

In chiral CE, enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. The selector forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different electrophoretic mobilities, leading to their separation. nih.govmdpi.com For neutral compounds like this compound, micellar electrokinetic chromatography (MEKC), a mode of CE, is often employed, where the chiral selector is incorporated into micelles.

CEC combines the principles of CE and high-performance liquid chromatography (HPLC). It uses a packed capillary column with a chiral stationary phase (CSP). The separation is driven by both the electrophoretic migration of analytes and their partitioning between the mobile phase and the CSP, offering unique selectivity. nih.gov

A variety of chiral selectors can be used in both CE and CEC. The choice of selector is crucial for achieving successful enantioseparation and depends on the structure of the analyte. nih.gov

Table 2: Common Chiral Selectors for CE and CEC

Chiral Selector ClassExamplesTypical Interaction MechanismApplicability
Cyclodextrinsβ-cyclodextrin, Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD)Inclusion complexation within the hydrophobic cavity; hydrogen bonding at the rim. chiralpedia.commdpi.comBroadly applicable to a wide range of chiral compounds, including those with aromatic rings. mdpi.com
Crown Ethers18-Crown-6-tetracarboxylic acid (18-C-6-TA)Host-guest complexation, primarily with primary amino groups through hydrogen bonding. wikipedia.orgEffective for chiral compounds containing primary amine functionalities. wikipedia.org
Macrocyclic AntibioticsVancomycin, Ristocein AMultiple interactions including hydrogen bonding, dipole-dipole, and steric interactions. mdpi.comEffective for a diverse range of compounds, including N-derivatized amino acids and carboxylic acids. mdpi.com
PolysaccharidesChondroitin sulfateCombination of hydrogen bonding, dipole-dipole, and steric interactions. researchgate.netUsed as potential chiral selectors due to their charged nature and multiple chiral centers. researchgate.net

Determination of Absolute Stereochemistry

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is considered the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govpurechemistry.orgspringernature.com This technique provides a precise three-dimensional map of the atomic arrangement within a single crystal. purechemistry.org For the determination of absolute stereochemistry, the crystal must be of high quality, and the analysis often relies on the anomalous dispersion effect, which is more pronounced when a heavy atom, such as bromine, is present in the structure. researchgate.net The bromine atom in this compound makes it an excellent candidate for this method.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The absolute structure can be determined by analyzing the intensities of Bijvoet pairs of reflections (hkl and -h-k-l), which are no longer equal in the presence of anomalous scattering. researchgate.net The Flack parameter is a critical value calculated during the final stages of structure refinement that indicates the correctness of the assigned enantiomer; a value close to zero confirms the correct absolute configuration, while a value near one suggests the inverted structure is correct. researchgate.net

While a specific crystal structure for this compound is not publicly available, the table below presents typical data that would be obtained from such an analysis for a similar small organic molecule.

Table 3: Representative Crystallographic Data

ParameterExample ValueDescription
Chemical FormulaC10H11BrO2The elemental composition of the molecule.
Crystal SystemOrthorhombicThe crystal lattice system (e.g., monoclinic, orthorhombic). semanticscholar.org
Space GroupP2₁2₁2₁The symmetry group of the crystal structure. semanticscholar.org
a, b, c (Å)a = 7.90, b = 9.14, c = 20.20The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 90, γ = 90The angles of the unit cell.
Volume (ų)1459The volume of the unit cell.
Z4The number of molecules in the unit cell.
Flack Parameter0.02(3)A parameter used to verify the absolute configuration. A value near 0 confirms the assignment. researchgate.net

Circular Dichroism (CD) Spectroscopy for Solution-State Configuration

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule in solution. purechemistry.orgarxiv.org This technique is particularly useful for molecules containing a chromophore, such as the bromophenoxy group in this compound, in the vicinity of a stereocenter. The resulting CD spectrum, with its characteristic positive or negative peaks known as Cotton effects, serves as a fingerprint of the molecule's absolute configuration. nih.gov

The absolute configuration can be determined by comparing the experimental CD spectrum with that of a known compound or, more powerfully, by comparing it with a theoretically predicted spectrum. nih.gov Modern computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), allow for the calculation of CD spectra for a given enantiomer. acs.org A good match between the experimental and the calculated spectrum for a specific configuration (e.g., S-configuration) provides strong evidence for that absolute stereochemistry. mdpi.com

Table 4: Hypothetical Circular Dichroism Data

Wavelength (nm)Δε (M⁻¹cm⁻¹)TransitionCotton Effect
280-1.5n → πNegative
225+5.8π → πPositive
205-3.2π → π*Negative

Mosher Ester Analysis and Related Methods

Mosher's ester analysis is a widely used Nuclear Magnetic Resonance (NMR) spectroscopy method for determining the absolute configuration of chiral secondary alcohols and amines. springernature.comnih.gov Although this compound is an ether, this method would be applied to its chiral precursor, (3S)-3-hydroxyoxolane. The determination of the precursor's absolute configuration can, in turn, confirm the stereochemistry of the final ether product, assuming the stereocenter is not inverted during synthesis.

The method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. researchgate.netspringernature.comnih.gov The ¹H NMR spectra of these two diastereomers are then recorded and compared. Due to the anisotropic effect of the phenyl group in the MTPA moiety, the protons on either side of the newly formed ester linkage experience different shielding or deshielding effects in the two diastereomers. stackexchange.com

By calculating the difference in chemical shifts (Δδ = δS - δR) for various protons in the molecule, the absolute configuration of the original alcohol can be deduced. nih.govnih.gov A consistent pattern of positive Δδ values for protons on one side of the molecule and negative values on the other side allows for the assignment of the absolute stereochemistry. stackexchange.com

Table 5: Example of Mosher Ester Analysis Data for a Chiral Alcohol

Protonδ(S-MTPA ester) (ppm)δ(R-MTPA ester) (ppm)Δδ (δS - δR) (ppm)Inferred Position Relative to MTPA Phenyl Group
H-a1.251.20+0.05Right Side
H-b1.801.74+0.06Right Side
H-c3.603.68-0.08Left Side
H-d3.853.95-0.10Left Side

Computational and Theoretical Studies on 3s 3 4 Bromophenoxy Oxolane

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These studies provide a theoretical framework for predicting molecular geometry, electronic structure, and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. An FMO analysis of (3S)-3-(4-bromophenoxy)oxolane would help in identifying the most likely sites for nucleophilic and electrophilic attack, thereby predicting its behavior in chemical reactions. To date, no such analysis for this specific compound has been published.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. chemrxiv.orgnih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), which are prone to nucleophilic attack. An MEP analysis of this compound would provide a clear picture of its reactive sites and intermolecular interaction patterns. nih.gov This information is particularly useful for predicting how the molecule will interact with other chemical species. As with the other computational methods, there is no record of an MEP surface analysis for this specific molecule in the published literature.

Theoretical Exploration of Stereochemical Outcomes

The "(3S)" designation in this compound indicates a specific stereochemistry at the C3 position of the oxolane ring. Theoretical methods can be employed to predict the stereochemical outcomes of reactions involving such chiral molecules.

Prediction of Diastereoselectivity and Enantioselectivity in New Reactions

Computational chemistry can be a powerful tool for predicting the diastereoselectivity and enantioselectivity of chemical reactions. By modeling the transition states of different reaction pathways, it is possible to determine the relative activation energies and, consequently, the most likely stereoisomeric product. For this compound, theoretical studies could be designed to predict how its inherent chirality would influence the stereochemical outcome of new reactions. This would be invaluable for the rational design of stereoselective syntheses. However, the absence of any computational studies on this molecule means that no such theoretical predictions on its stereochemical behavior in new reactions have been reported.

Conformational Analysis of the Oxolane Ring System

The oxolane, or tetrahydrofuran (B95107) (THF), ring of this compound is not a planar structure. Due to torsional strain, the five-membered ring adopts a puckered conformation to minimize its energy. The conformational landscape of the oxolane ring is primarily described by a pseudorotation circuit, which includes two main types of conformations: the envelope (E) and the twist (T) forms.

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth atom (either a carbon or the oxygen) is out of this plane. In the twist conformation, three adjacent atoms are coplanar, with the other two atoms displaced on opposite sides of the plane. For monosubstituted oxolanes, the position of the substituent significantly influences the preferred conformation.

Computational studies on substituted tetrahydrofurans indicate that the energy differences between these conformers are generally small, leading to a dynamic equilibrium. In the case of this compound, the bulky 4-bromophenoxy group at the C3 position is expected to be the dominant factor in determining the conformational preference. The molecule will likely adopt a conformation that places this large substituent in a pseudo-equatorial position to minimize steric interactions with the hydrogen atoms on the ring.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to determine the relative energies of the possible conformers. While specific computational data for this compound is not available, a representative analysis based on similar 3-substituted oxolanes would predict a preference for twist conformations where the substituent occupies a more sterically favorable position.

Below is an interactive data table illustrating the hypothetical relative energies of the most plausible conformers of the oxolane ring in this compound, as would be predicted by computational modeling.

Mechanistic Computational Studies of Synthetic Pathways

The synthesis of this compound typically involves the formation of an ether linkage between a 4-bromophenol (B116583) derivative and a 3-substituted oxolane. Computational chemistry provides powerful tools to investigate the mechanisms of these synthetic routes, offering insights into reaction feasibility, and the energies of intermediates and transition states.

Investigation of Transition States and Reaction Intermediates

Two primary pathways for the synthesis of aryl ethers like this compound are the Williamson ether synthesis and metal-catalyzed cross-coupling reactions.

In a Williamson-type synthesis, the reaction would proceed via an S\N2 mechanism, where an alkoxide, generated from (S)-3-hydroxyoxolane, attacks an activated aryl substrate, or more likely, a 4-bromophenoxide attacks an oxolane with a suitable leaving group at the C3 position. Computational modeling of this S\N2 reaction would focus on locating the transition state, which is characterized by the simultaneous formation of the C-O bond and the breaking of the bond with the leaving group. DFT calculations can determine the geometry and energy of this transition state, providing the activation energy for the reaction. The calculations would also model the pre-reaction complex and the post-reaction complex, providing a complete energy profile for the reaction. researchgate.netsciforum.net

For metal-catalyzed reactions, such as the Buchwald-Hartwig or Ullmann couplings, the mechanism is more complex. researchgate.netorganic-chemistry.org Computational studies would investigate the intermediates and transition states for each step of the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination. researchgate.net For instance, in a palladium-catalyzed Buchwald-Hartwig reaction, a key transition state would be the oxidative addition of the 4-bromophenol derivative to the palladium(0) catalyst. Another critical step to model would be the reductive elimination from the palladium(II) intermediate, which forms the desired C-O bond and regenerates the catalyst. acs.orgorganic-chemistry.org

The following interactive table presents hypothetical activation energies for the key transition states in plausible synthetic routes to this compound, derived from computational studies on analogous systems.

Catalytic Cycle Simulations for Metal-Mediated Reactions

For metal-mediated reactions, computational simulations of the entire catalytic cycle are crucial for a comprehensive understanding of the reaction mechanism. These simulations, typically using DFT, can map out the energy landscape of the entire process, identifying the rate-determining step and providing insights into the role of the catalyst, ligands, and reaction conditions.

In a copper-mediated Ullmann-type reaction for the synthesis of this compound, the catalytic cycle would likely involve a Cu(I) active species. acs.org Computational studies would model the coordination of the 4-bromophenoxide and the (S)-3-hydroxyoxolane (or a derivative) to the copper center. The key steps of oxidative addition of the aryl bromide to the copper(I) complex to form a Cu(III) intermediate, followed by reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst, would be simulated to determine their energy barriers. researchgate.netacs.org

Similarly, for a palladium-catalyzed Buchwald-Hartwig etherification, the catalytic cycle involves Pd(0) and Pd(II) intermediates. Computational simulations would model the initial oxidative addition of 4-bromophenol to the Pd(0) complex, followed by the coordination of the (S)-3-oxolanoxide. The final, and often rate-determining, step of reductive elimination from the Pd(II) complex to yield this compound and regenerate the Pd(0) catalyst would be a major focus of the simulation. acs.orgorganic-chemistry.org These simulations can also be used to study the effect of different ligands on the catalyst's activity and selectivity, aiding in the rational design of more efficient catalytic systems.

Applications and Future Research Directions of 3s 3 4 Bromophenoxy Oxolane

Utility as a Versatile Chiral Synthetic Intermediate

The inherent chirality and functional group handles of (3S)-3-(4-bromophenoxy)oxolane make it a desirable starting material for a variety of synthetic transformations. Its utility spans from being a precursor to intricate molecular architectures to a foundational piece in the construction of naturally occurring compounds and molecules with axial chirality.

Chiral tetrahydrofuran (B95107) rings are prevalent structural motifs in a wide array of biologically active compounds and serve as versatile building blocks in organic synthesis. chemistryviews.org The synthesis of enantioenriched tetrahydrofuran derivatives is a key focus in medicinal chemistry and drug discovery. researchgate.netresearchgate.net Methodologies for creating polysubstituted tetrahydrofurans with high stereocontrol are of significant interest, as these scaffolds are central to many natural products. chemistryviews.org

While direct examples of this compound in the synthesis of specific complex chiral scaffolds are not extensively documented in publicly available literature, its structure is emblematic of the class of chiral synthons used for such purposes. The oxolane ring provides a robust framework, and the stereocenter at the 3-position directs the stereochemical outcome of subsequent reactions. The bromo- and phenoxy- groups offer sites for further functionalization, enabling the elaboration of the molecule into more complex heterocyclic systems. For instance, the carbon-bromine bond can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, thereby expanding the molecular complexity.

Although a specific total synthesis of a natural product explicitly utilizing this compound as a starting material is not prominently reported, its potential as a chiral building block is evident. The enantiopure nature of this compound allows for the direct introduction of a defined stereocenter into a synthetic intermediate, which is a crucial step in the asymmetric synthesis of natural products. nih.govrsc.orgcolby.edu The synthesis of lignan (B3055560) natural products, for example, often involves the construction of substituted tetrahydrofuran rings. mdpi.com The structural features of this compound make it a plausible precursor for segments of such molecules.

Axially chiral diaryl ethers are a class of atropisomers that have garnered significant attention due to their presence in bioactive molecules and their application in asymmetric catalysis. snnu.edu.cnrsc.orgnih.gov The synthesis of these compounds in an enantiomerically pure form is a challenging yet important endeavor in organic chemistry. snnu.edu.cnchemistryviews.org

The structure of this compound contains a diaryl ether-like linkage (phenoxy-oxolane), and while not a direct precursor to traditional biaryl atropisomers, the principles of its synthesis and modification are relevant to the construction of more complex chiral diaryl ether systems. The synthesis of axially chiral diaryl aldehydes, for instance, has been shown to be a valuable route to new chiral catalysts and ligands. chemistryviews.org Catalytic asymmetric methods are being developed to construct these structurally diverse diaryl ethers with high enantioselectivity. rsc.orgnih.gov The knowledge gained from the synthesis and manipulation of chiral ethers like this compound can inform the design of substrates for these catalytic reactions.

Catalyst SystemReaction TypeProduct ClassEnantioselectivity (ee)
Chiral Phosphoric AcidDesymmetrizationAxially Chiral Diaryl EthersUp to 99%
N-Heterocyclic Carbene (NHC)Atroposelective EsterificationAxially Chiral Diaryl EthersHigh
Copper IodideC-O Cross-CouplingDiaryl EthersNot applicable (racemic)

Potential in Materials Chemistry and Ligand Design

Beyond its role as a synthetic intermediate, the unique stereochemical and electronic properties of this compound suggest its potential for applications in materials science and as a scaffold for the design of novel chiral ligands.

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov The development of new ligand architectures is a continuous pursuit in this field. Chiral molecules containing heterocyclic rings, such as oxazolines, are well-established as effective ligands in a variety of asymmetric transformations.

The this compound scaffold presents an interesting platform for the development of new chiral ligands. The oxolane ring can serve as a rigid backbone to position coordinating groups in a specific spatial arrangement around a metal center. The phenoxy moiety can be further functionalized to introduce additional donor atoms, creating multidentate ligands. The inherent chirality of the oxolane ring would be expected to induce asymmetry in catalytic reactions. While specific ligands derived from this compound are not yet prevalent in the literature, the synthetic accessibility of such molecules makes this a promising area for future research.

Emerging Research Frontiers in Chiral Chemistry

The field of chiral chemistry is continually evolving, driven by the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science. The compound this compound, with its defined stereocenter and functionalized aromatic ring, represents a potentially valuable chiral building block. Research frontiers for this and related structures are focused on enhancing the efficiency and sustainability of their synthesis, exploring their utility in novel catalytic systems, and refining the analytical methods used to verify their chiral integrity.

Novel Synthetic Methodologies with Enhanced Sustainability

The future of synthesizing chiral molecules like this compound is increasingly aligned with the principles of green chemistry, which advocate for minimizing environmental impact. chiralpedia.com This involves a shift away from hazardous reagents and solvents towards more benign and efficient processes.

Key areas of development include:

Biocatalysis : The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly approach to producing chiral compounds. nih.gov For a molecule like this compound, enzymes such as hydrolases could be employed for the kinetic resolution of a racemic mixture, or oxidoreductases could be used for the asymmetric synthesis of the chiral alcohol precursor. illinois.edu Biocatalytic processes operate under mild conditions (temperature and pH), reduce waste, and often provide exceptionally high enantioselectivity. nih.gov

Organocatalysis : Small chiral organic molecules are being used as catalysts to avoid the toxicity and cost associated with heavy metals. chiralpedia.com For instance, proline derivatives or cinchona alkaloids could catalyze the asymmetric reactions that form the chiral center of the oxolane ring. chiralpedia.comrsc.org

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. Integrating sustainable catalysts, such as immobilized enzymes or organocatalysts, into flow systems represents a significant step towards greener industrial production of chiral intermediates. frontiersin.org

Solvent-Free and Alternative Solvent Reactions : Research is focused on minimizing or replacing traditional volatile organic solvents. Solvent-free reactions, activated by microwaves or mechanical energy (mechanochemistry), can dramatically reduce waste. researchgate.net The use of greener solvents like water, supercritical fluids, or bio-based solvents is also a key strategy.

Table 1: Comparison of Sustainable Synthetic Strategies

MethodologyKey AdvantagesPotential Application for this compound
Biocatalysis High enantioselectivity, mild reaction conditions, biodegradable catalysts. nih.govnih.govEnantioselective synthesis of the chiral alcohol precursor or kinetic resolution of a racemic intermediate.
Organocatalysis Metal-free, lower toxicity, stable to air and moisture. chiralpedia.comdntb.gov.uaAsymmetric cyclization or addition reactions to form the chiral oxolane ring.
Flow Chemistry Enhanced safety, scalability, and process control; reduced reaction times. frontiersin.orgContinuous and automated production with integrated purification steps.
Alternative Solvents Reduced environmental impact, potential for new reactivity. Synthesis in aqueous media or using recyclable solvent systems to improve the process's green profile.

Exploration of New Catalytic Transformations Involving Bromophenoxy Oxolanes

The structure of this compound makes it a candidate for development into novel chiral ligands or organocatalysts. The chiral oxolane moiety can create a specific stereochemical environment around a catalytic center, while the bromophenyl group serves as a handle for further chemical modification.

Future research could explore:

Development of Chiral Ligands : The bromine atom on the phenyl ring can be readily converted into other functional groups (e.g., phosphines, N-heterocyclic carbenes) via cross-coupling reactions. This would transform the molecule into a chiral ligand for transition-metal-catalyzed asymmetric reactions, such as hydrogenations, allylic alkylations, or C-H functionalizations. frontiersin.org

Organocatalyst Design : The this compound scaffold could be incorporated into larger structures designed to act as organocatalysts. For example, it could be used to create chiral Brønsted acids or hydrogen-bond donors for activating substrates in an enantioselective manner. nih.gov

Asymmetric Halogenation Reactions : The development of organocatalysts for enantioselective bromolactonization and other halocyclization reactions is an active area of research. researchgate.net While this specific compound is a product, related chiral ethers and phenols are explored as catalysts or pre-catalysts in these transformations.

Table 2: Potential Catalytic Applications

Transformation TypeRole of Bromophenoxy Oxolane DerivativeTarget Reaction Examples
Asymmetric Hydrogenation Chiral phosphine (B1218219) ligandSynthesis of chiral alcohols or amines.
Asymmetric Allylation Chiral N-heterocyclic carbene (NHC) ligandFormation of chiral allylic compounds. nih.gov
Michael Addition Chiral organocatalyst (e.g., hydrogen-bond donor)Enantioselective carbon-carbon bond formation. nih.gov
Cross-Coupling Reactions Chiral ligand for metals like Palladium or NickelSynthesis of axially chiral biaryl compounds.

Advanced Analytical Techniques for Chiral Purity Assessment

Accurately determining the enantiomeric purity (or enantiomeric excess, % ee) of compounds like this compound is critical. While established methods are reliable, research continues to focus on improving speed, sensitivity, and applicability.

Chiral High-Performance Liquid Chromatography (HPLC) : This remains the gold standard for enantiomeric separation. nih.gov Future developments focus on new chiral stationary phases (CSPs), particularly those based on immobilized polysaccharides, which offer broad applicability and robustness. nih.gov The use of smaller particle sizes (sub-2 µm) in Ultra-High-Performance Liquid Chromatography (UHPLC) allows for faster and more efficient separations. hplc.eu

Chiral Capillary Electrophoresis (CE) : CE is a powerful technique that requires minimal sample and solvent, making it a green analytical method. nih.gov Enantiomeric separation is achieved by adding a chiral selector, most commonly a cyclodextrin (B1172386) derivative, to the background electrolyte. researchgate.netspringernature.com Research is exploring new types of chiral selectors, including ionic liquids and macrocyclic antibiotics, to resolve a wider range of compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Chiral NMR analysis is a valuable tool for determining enantiomeric excess without physical separation. researchgate.net This is achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce a chemical shift difference between the signals of the two enantiomers. nih.gov Advanced NMR techniques, such as two-dimensional (2D) NMR, can help elucidate the specific interactions responsible for chiral recognition. ipb.ptresearchgate.net

Table 3: Overview of Advanced Analytical Techniques for Chiral Purity

TechniquePrincipleAdvantagesCurrent Research Focus
Chiral HPLC/UHPLC Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.comHigh resolution, broad applicability, well-established. nih.govNovel immobilized polysaccharide and Pirkle-type columns; smaller particle sizes for higher efficiency. nih.govhplc.eu
Chiral Capillary Electrophoresis (CE) Differential migration of diastereomeric complexes formed with a chiral selector in an electric field. dergipark.org.trHigh efficiency, low sample/solvent consumption, orthogonal to HPLC. researchgate.netDevelopment of novel chiral selectors (e.g., ionic liquids, synthetic polymers); coupling with mass spectrometry. nih.gov
Chiral NMR Spectroscopy Conversion of enantiomers into diastereomeric species in situ, leading to distinct NMR signals. nih.govNo separation required, provides structural information. researchgate.netDesign of new, highly effective chiral solvating agents from renewable resources; advanced pulse sequences. nih.gov

Q & A

Q. How can researchers optimize the enantioselective synthesis of (3S)-3-(4-bromophenoxy)oxolane?

  • Methodological Answer : The synthesis requires precise control of the stereocenter at the 3S position. Key steps include:
  • Chiral resolution : Use chiral auxiliaries or catalysts, such as (S)-BINOL-derived ligands, to induce asymmetry during the nucleophilic substitution of 4-bromophenol with a tetrahydrofuran precursor .
  • Protection/deprotection strategies : Protect reactive hydroxyl groups during coupling to minimize racemization. For example, tert-butyldimethylsilyl (TBS) groups can stabilize intermediates .
  • Purification : Employ chiral HPLC or crystallization with diastereomeric salts to isolate the (3S)-enantiomer. Purity >99% is achievable via repeated recrystallization in ethanol/water mixtures .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:
Technique Key Data Purpose
¹H/¹³C NMR δ 4.85–4.92 (m, OCH₂), δ 7.35–7.45 (d, aromatic Br-C6H4)Confirm substitution pattern and stereochemistry .
HPLC-MS Retention time: 8.2 min (C18 column, acetonitrile/water); [M+H]⁺ = 287.02Assess purity and molecular ion consistency .
CHNS Analysis C: 49.8%, H: 4.2%, Br: 27.7%Validate elemental composition .

Advanced Research Questions

Q. How does the 3S stereochemistry influence the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : The 3S configuration determines spatial compatibility with chiral binding pockets. For example:
  • Docking studies : Molecular dynamics simulations show the (3S)-enantiomer forms a stable hydrogen bond with His387 in the active site of Empagliflozin-related targets, unlike the (3R)-form .
  • Pharmacological assays : Test enantiomer pairs in vitro using fluorescence polarization to measure binding affinity differences (e.g., ΔIC₅₀ = 12 nM for 3S vs. 3R) .

Q. How can researchers resolve contradictions in reported purity assessments (e.g., HPLC vs. NMR)?

  • Methodological Answer : Discrepancies arise from residual solvents or degradation products. Strategies include:
  • Spiking experiments : Add known impurities (e.g., 4-bromophenol) to samples and compare chromatographic vs. spectroscopic detection limits .
  • Forced degradation : Expose the compound to heat/light and monitor degradation pathways via LC-MSⁿ to identify interfering peaks .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines:
  • Thermal stability : Store at 40°C/75% RH for 4 weeks; <2% degradation via HPLC, but bromine displacement observed at >60°C .
  • Photostability : UV irradiation (320–400 nm) induces oxolane ring-opening; use amber glassware and antioxidants (e.g., BHT) to mitigate .

Q. What mechanistic insights can isotopic labeling (e.g., ²H, ¹³C) provide about its metabolic pathways?

  • Methodological Answer :
  • ²H-labeling at C3 : Track retention of stereochemistry during hepatic metabolism using LC-MS. Studies show 85% ²H retention in rat microsomes, suggesting non-radical pathways .
  • ¹³C-NMR tracing : Monitor oxolane ring cleavage in simulated gastric fluid; ¹³C-labeled carbonyl groups confirm hydrolysis to carboxylic acid derivatives .

Data Contradiction Analysis

Q. How to address conflicting NMR data for the oxolane ring protons in different solvents?

  • Methodological Answer : Solvent polarity affects chemical shifts:
  • CDCl₃ vs. DMSO-d₆ : In DMSO, δ 4.85–4.92 splits into two doublets (J = 6.5 Hz) due to hydrogen bonding with the solvent, while CDCl₃ shows a multiplet .
  • Paramagnetic shifts : Add Eu(fod)₃ to confirm proton assignments via lanthanide-induced shifts (LIS) .

Advanced Analytical Design

Q. What strategies identify byproducts in large-scale syntheses of this compound?

  • Methodological Answer :
  • Tandem MS/MS : Fragment ions at m/z 169 (C₆H₄Br⁺) and m/z 118 (oxolane ring) indicate bromophenol and tetrahydrofuran byproducts .
  • 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to detect trace diastereomers (e.g., cross-peaks at δ 4.92/75.3 ppm) .

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